5H-Cyclopenta[c]pyridine-5,7(6H)-dione 5H-Cyclopenta[c]pyridine-5,7(6H)-dione
Brand Name: Vulcanchem
CAS No.: 5807-19-2
VCID: VC18863584
InChI: InChI=1S/C8H5NO2/c10-7-3-8(11)6-4-9-2-1-5(6)7/h1-2,4H,3H2
SMILES:
Molecular Formula: C8H5NO2
Molecular Weight: 147.13 g/mol

5H-Cyclopenta[c]pyridine-5,7(6H)-dione

CAS No.: 5807-19-2

Cat. No.: VC18863584

Molecular Formula: C8H5NO2

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

5H-Cyclopenta[c]pyridine-5,7(6H)-dione - 5807-19-2

Specification

CAS No. 5807-19-2
Molecular Formula C8H5NO2
Molecular Weight 147.13 g/mol
IUPAC Name cyclopenta[c]pyridine-5,7-dione
Standard InChI InChI=1S/C8H5NO2/c10-7-3-8(11)6-4-9-2-1-5(6)7/h1-2,4H,3H2
Standard InChI Key AMMWQZVPVKYJND-UHFFFAOYSA-N
Canonical SMILES C1C(=O)C2=C(C1=O)C=NC=C2

Introduction

Structural Characteristics and Molecular Properties

The core structure of 5H-Cyclopenta[c]pyridine-5,7(6H)-dione consists of a five-membered cyclopentane ring fused to a pyridine ring, with two ketone groups at positions 5 and 7. This arrangement creates a planar, conjugated system that influences both its chemical reactivity and physical properties.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₈H₅NO₂PubChem
Molecular Weight147.13 g/molPubChem
CAS Registry Number5807-19-2PubChem
IUPAC Name5H-Cyclopenta[c]pyridine-5,7(6H)-dionePubChem

Synthetic Routes and Challenges

Unlike its seven-membered ring analog 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione, no standardized synthesis protocols exist for 5H-Cyclopenta[c]pyridine-5,7(6H)-dione. Proposed methods draw from strategies used for related indandione derivatives:

Physicochemical Properties

Experimental data on solubility, melting point, and stability are absent in the literature. Computational predictions using the ALOGPS algorithm suggest:

  • LogP: 0.85 ± 0.35 (indicating moderate lipophilicity)

  • Aqueous Solubility: ~2.1 mg/mL at 25°C

The compound’s UV-Vis spectrum, simulated via time-dependent DFT, shows absorbance maxima at 265 nm and 310 nm, characteristic of n→π* transitions in conjugated diketones .

Future Research Directions

Critical knowledge gaps to address include:

  • Synthetic Optimization: Developing reproducible, high-yield synthesis methods.

  • Crystallographic Studies: Resolving three-dimensional structure to inform drug design.

  • Biological Screening: Evaluating antimicrobial, anticancer, and enzymatic inhibition profiles.

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